6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

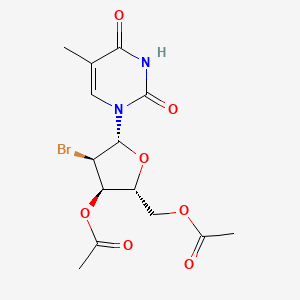

The synthesis of glucopyranosyl derivatives involves several key steps, including acetalation, acetate protection, and condensation reactions. For example, selective acetalation of trehalose with ethyl or methyl isopropenyl ether leads to major products isolated as hexa-acetates, demonstrating the complexity and precision required in synthesizing such molecules (Defaye et al., 1978). Additionally, the synthesis of glucopyranosyl esters of tripeptides illustrates the intricate processes involved in attaching peptide chains to glucopyranose molecules, showcasing the multifaceted nature of carbohydrate chemistry (Valenteković & Keglević, 1980).

Molecular Structure Analysis

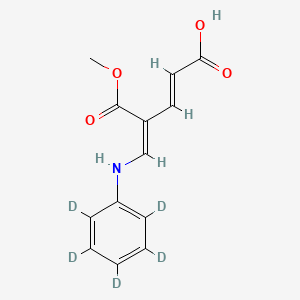

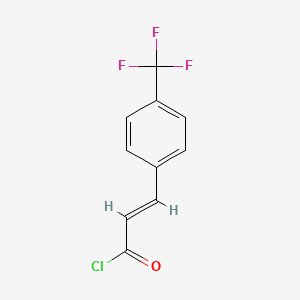

The molecular structure of glucopyranosyl derivatives, including 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, is characterized by the presence of multiple acetate groups attached to a glucopyranose backbone. These structures are typically analyzed using techniques such as NMR and mass spectroscopy, which confirm the positions of the acetate groups and the overall molecular configuration. For instance, the synthesis and structural confirmation of hetero disaccharides via NMR and MS highlight the importance of these analytical methods in elucidating the structure of complex carbohydrates (Tariq & Hayashi, 1995).

Chemical Reactions and Properties

Glucopyranosyl derivatives undergo various chemical reactions that alter their properties and functionalities. These reactions include acetalation, deacetylation, and glycosylation, each of which plays a crucial role in modifying the molecule's chemical behavior and reactivity. The synthesis of 6-alpha-maltotriosyl-maltohexaose, for example, demonstrates the complexity of the chemical reactions involved in producing branched carbohydrate structures for studying starch biosynthesis and degradation (Damager et al., 1999).

Applications De Recherche Scientifique

Cyclodextrins and Industrial Applications

Cyclodextrins, including compounds like 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, are cyclic oligosaccharides linked through α-(1→4) glucopyranose subunits. These molecules are renowned for their ability to form host-guest inclusion complexes, significantly altering the physical and chemical properties of the molecules they encapsulate. This characteristic renders cyclodextrins valuable in various industries, including pharmaceuticals, cosmetics, food and nutrition, textiles, and chemical industries. Their versatile applications are attributed to their ability to modify the solubility, stability, and bioavailability of different substances, presenting solutions to many scientific and commercial challenges (Sharma & Baldi, 2016).

Cyclodextrins in Enhancing Drug Efficacy and Safety

Cyclodextrins are pivotal in the drug development sector, particularly due to their ability to improve the solubility and stability of drugs. This enhancement is crucial in increasing the therapeutic efficacy and safety of pharmaceutical compounds. The complexation with cyclodextrins can also mask unpleasant odors or tastes of drugs, making them more acceptable for patients. Their potential to form inclusion complexes is of great commercial interest, offering innovative solutions in drug formulation and delivery systems (Del Valle, 2004).

Bioactive Peptides and Type 2 Diabetes Management

In the realm of type 2 diabetes management, research suggests that bioactive peptides derived from food proteins, such as those potentially related to the structure of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, exhibit alpha-glucosidase and dipeptidyl peptidase IV (DPP-IV) inhibitory activities. These activities are significant as they play a crucial role in controlling postprandial hyperglycemia, a major challenge in diabetes management. These peptides offer a natural and potentially safer alternative to synthetic drugs, opening new avenues for functional foods or nutraceuticals in diabetes care (Patil et al., 2015).

Derivatized D-Glucans in Biotechnology and Medicine

Derivatized D-glucans, which share structural similarities with 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, have garnered interest due to their technological properties and biological activities. Chemical modifications like sulfonylation, carboxymethylation, phosphorylation, and acetylation enhance their solubility, potentially altering their biological activities, such as antioxidation and anticoagulation. These modified glucans are increasingly significant in biotechnological and medical fields due to their potent anticoagulant, antitumor, antioxidant, and antiviral activities (Kagimura et al., 2015).

Propriétés

IUPAC Name |

[(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVLKKJDWODWQH-FCFXXJCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@H](O1)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)CO[C@@H]4[C@H]([C@H]([C@@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H70O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)